REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][N:5]=[C:4]([S:8]([CH3:11])(=[O:10])=[O:9])[N:3]=1.S1C(C2C=C(N)C=C3C=2N[N:23]=C3)=CC2C=CC=CC1=2.CCN(CC)CC>COCCOC>[CH3:11][S:8]([C:4]1[N:3]=[C:2]([NH2:23])[CH:7]=[CH:6][N:5]=1)(=[O:10])=[O:9]
|
Name
|
|
Quantity
|
2.54 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC=C1)S(=O)(=O)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
7-benzo[b]thiophen-2-yl-1H-indazol-5-ylamine
|
Quantity
|
1.95 g
|
Type
|
reactant
|
Smiles
|
S1C2=C(C=C1C=1C=C(C=C3C=NNC13)N)C=CC=C2
|
Name
|
|
Quantity
|
1.43 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for about 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
then filtered
|
Type
|
CUSTOM
|
Details
|
The mixture was purified by flash column chromatography over alumina
|
Type
|
CUSTOM
|
Details
|
to yield the initial crop of product
|
Type
|
CUSTOM
|
Details
|
A second crop was obtained
|
Type
|
CUSTOM
|
Details
|
by triturating the alumina in CH2Cl2/MeOH (8:2)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)C1=NC=CC(=N1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.09 g | |
YIELD: PERCENTYIELD | 36% | |
YIELD: CALCULATEDPERCENTYIELD | 85.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |